Cas no 2639406-24-7 (1-(tert-butoxy)carbonyl-5-hydroxy-1,2,3,4-tetrahydroquinoline-7-carboxylic acid)

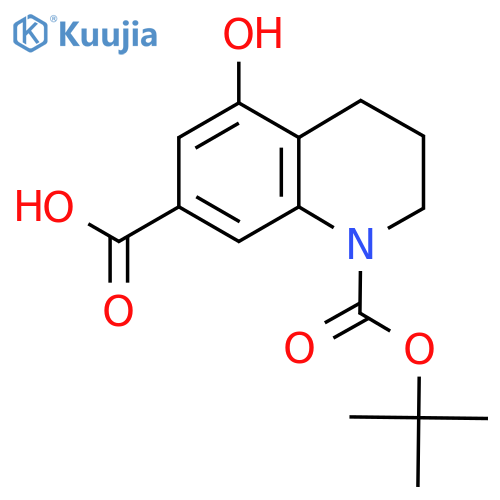

2639406-24-7 structure

商品名:1-(tert-butoxy)carbonyl-5-hydroxy-1,2,3,4-tetrahydroquinoline-7-carboxylic acid

1-(tert-butoxy)carbonyl-5-hydroxy-1,2,3,4-tetrahydroquinoline-7-carboxylic acid 化学的及び物理的性質

名前と識別子

-

- 1-[(tert-butoxy)carbonyl]-5-hydroxy-1,2,3,4-tetrahydroquinoline-7-carboxylic acid

- EN300-27782814

- 2639406-24-7

- 1-(tert-butoxy)carbonyl-5-hydroxy-1,2,3,4-tetrahydroquinoline-7-carboxylic acid

-

- インチ: 1S/C15H19NO5/c1-15(2,3)21-14(20)16-6-4-5-10-11(16)7-9(13(18)19)8-12(10)17/h7-8,17H,4-6H2,1-3H3,(H,18,19)

- InChIKey: UCMKSUVGOIWMNX-UHFFFAOYSA-N

- ほほえんだ: O(C(N1C2C=C(C(=O)O)C=C(C=2CCC1)O)=O)C(C)(C)C

計算された属性

- せいみつぶんしりょう: 293.12632271g/mol

- どういたいしつりょう: 293.12632271g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 2

- 水素結合受容体数: 5

- 重原子数: 21

- 回転可能化学結合数: 3

- 複雑さ: 417

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 87.1Ų

- 疎水性パラメータ計算基準値(XlogP): 2.2

1-(tert-butoxy)carbonyl-5-hydroxy-1,2,3,4-tetrahydroquinoline-7-carboxylic acid 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-27782814-0.1g |

1-[(tert-butoxy)carbonyl]-5-hydroxy-1,2,3,4-tetrahydroquinoline-7-carboxylic acid |

2639406-24-7 | 95.0% | 0.1g |

$1131.0 | 2025-03-19 | |

| Enamine | EN300-27782814-10.0g |

1-[(tert-butoxy)carbonyl]-5-hydroxy-1,2,3,4-tetrahydroquinoline-7-carboxylic acid |

2639406-24-7 | 95.0% | 10.0g |

$5528.0 | 2025-03-19 | |

| Enamine | EN300-27782814-2.5g |

1-[(tert-butoxy)carbonyl]-5-hydroxy-1,2,3,4-tetrahydroquinoline-7-carboxylic acid |

2639406-24-7 | 95.0% | 2.5g |

$2520.0 | 2025-03-19 | |

| Enamine | EN300-27782814-5g |

1-[(tert-butoxy)carbonyl]-5-hydroxy-1,2,3,4-tetrahydroquinoline-7-carboxylic acid |

2639406-24-7 | 5g |

$3728.0 | 2023-09-09 | ||

| Enamine | EN300-27782814-0.05g |

1-[(tert-butoxy)carbonyl]-5-hydroxy-1,2,3,4-tetrahydroquinoline-7-carboxylic acid |

2639406-24-7 | 95.0% | 0.05g |

$1080.0 | 2025-03-19 | |

| Enamine | EN300-27782814-10g |

1-[(tert-butoxy)carbonyl]-5-hydroxy-1,2,3,4-tetrahydroquinoline-7-carboxylic acid |

2639406-24-7 | 10g |

$5528.0 | 2023-09-09 | ||

| Enamine | EN300-27782814-1.0g |

1-[(tert-butoxy)carbonyl]-5-hydroxy-1,2,3,4-tetrahydroquinoline-7-carboxylic acid |

2639406-24-7 | 95.0% | 1.0g |

$1286.0 | 2025-03-19 | |

| Enamine | EN300-27782814-0.25g |

1-[(tert-butoxy)carbonyl]-5-hydroxy-1,2,3,4-tetrahydroquinoline-7-carboxylic acid |

2639406-24-7 | 95.0% | 0.25g |

$1183.0 | 2025-03-19 | |

| Enamine | EN300-27782814-0.5g |

1-[(tert-butoxy)carbonyl]-5-hydroxy-1,2,3,4-tetrahydroquinoline-7-carboxylic acid |

2639406-24-7 | 95.0% | 0.5g |

$1234.0 | 2025-03-19 | |

| Enamine | EN300-27782814-5.0g |

1-[(tert-butoxy)carbonyl]-5-hydroxy-1,2,3,4-tetrahydroquinoline-7-carboxylic acid |

2639406-24-7 | 95.0% | 5.0g |

$3728.0 | 2025-03-19 |

1-(tert-butoxy)carbonyl-5-hydroxy-1,2,3,4-tetrahydroquinoline-7-carboxylic acid 関連文献

-

María Ventura,Carmen Ramírez de Arellano,Marta E. G. Mosquera,Gerardo Jiménez,Tomás Cuenca Dalton Trans., 2011,40, 5728-5733

-

Lin Wang,Zhi-Gang Ma,Xiao-Jing Wei,Qing-Yuan Meng,Deng-Tao Yang,Shao-Fu Du,Zi-Fei Chen,Li-Zhu Wu,Qiang Liu Green Chem., 2014,16, 3752-3757

-

Megan H. J. Oh,Darcy J. Gentleman,Gregory D. Scholes Phys. Chem. Chem. Phys., 2006,8, 5079-5085

-

Irina V. Vidiasheva,Maxim A. Kurochkin,Oksana A. Mayorova,Maria V. Lomova,Sergey V. German,Dmitry N. Khalenkow,Mikhail N. Zharkov,Andre G. Skirtach Biomater. Sci., 2018,6, 2219-2229

-

Sohyun Park,Hungu Kang,Hyo Jae Yoon J. Mater. Chem. A, 2019,7, 14419-14446

2639406-24-7 (1-(tert-butoxy)carbonyl-5-hydroxy-1,2,3,4-tetrahydroquinoline-7-carboxylic acid) 関連製品

- 72613-92-4(Ethyl 2-hydrazinylbutanoate hydrochloride)

- 1443324-93-3(1-(2-propoxynaphthalen-1-yl)ethanol)

- 574011-86-2(2-Propen-1-amine, 3-chloro-, hydrochloride, (2E)-)

- 2138114-42-6(2-(piperidin-1-yl)benzaldehyde hydrochloride)

- 1804436-87-0(Ethyl 4-methoxy-6-nitro-2-(trifluoromethoxy)pyridine-3-carboxylate)

- 2227850-82-8((1R)-3-amino-1-5-fluoro-2-(trifluoromethyl)phenylpropan-1-ol)

- 2228725-01-5(4-(3-methyloxetan-3-yl)-1H-pyrazole)

- 1396800-31-9(N,N-dimethyl-2-{4-2-(trifluoromethyl)benzamidophenyl}-2H-1,2,3,4-tetrazole-5-carboxamide)

- 1369896-27-4(3-bromo-5-(tert-butoxy)aniline)

- 849353-34-0(4-bromopyrimidin-5-amine)

推奨される供給者

江苏科伦多食品配料有限公司

ゴールドメンバー

中国のサプライヤー

試薬

Wuhan ChemNorm Biotech Co.,Ltd.

ゴールドメンバー

中国のサプライヤー

試薬

Hubei Henglvyuan Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Xiamen PinR Bio-tech Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Wuhan Comings Biotechnology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量